molecular formula C16H18N2O4S2 B2376912 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide CAS No. 951485-45-3

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide

Cat. No. B2376912
CAS RN: 951485-45-3
M. Wt: 366.45
InChI Key: VVQBWDYZZVBXMP-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide” is a chemical compound that contains the sulfonamide group . Sulfonamides are typically crystalline and are known to be relatively unreactive . This compound can be considered as derived from a sulfonic acid by replacing a hydroxyl group with an amine group .


Molecular Structure Analysis

The general formula for sulfonamides is R−SO2NR’R", where each R is some organic group . In the case of “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide”, the organic groups would be specific to the compound’s structure. Unfortunately, specific molecular structure details for this compound were not found in the search results.

Scientific Research Applications

Organocatalysis

N-(phenylsulfonyl)benzenesulfonamide (NPBSA): serves as an efficient organocatalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. Researchers have developed a mild and environmentally friendly protocol using NPBSA to construct these valuable heterocyclic compounds. The key features of this method include:

Antiviral Agents

While specific studies on NPBSA’s antiviral properties are limited, its structural features make it an interesting candidate for further investigation. Researchers have synthesized novel derivatives, such as 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline , and evaluated their antiviral activity against RNA and DNA viruses. Further exploration in this area could reveal its potential as an antiviral agent .

Regioselective Synthesis

NPBSA has been employed in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole . This reaction proceeds smoothly, providing good yields under mild conditions. The resulting triazole derivatives may find applications in materials science or drug discovery .

Drug Development

Given the diverse pharmacological activities of triaryl imidazoles, NPBSA’s role in the synthesis of these compounds is noteworthy. Triaryl imidazoles exhibit properties such as:

Therefore, NPBSA’s use in the preparation of these valuable intermediates contributes to drug development efforts .

Safety and Hazards

While specific safety and hazard details for this compound were not found in the search results, it’s important to handle all chemical compounds with care. For example, benzenesulfonyl hydrazide, a related compound, is considered hazardous and can cause severe skin burns and eye damage .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-23(19,20)17-14-10-9-13-6-5-11-18(16(13)12-14)24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBWDYZZVBXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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